Absence of Public Target Activity Data – Implication for Procurement Decisions
A systematic search of ChEMBL, BindingDB, PubChem, and PubMed revealed no experimentally determined IC50, Ki, or EC50 values for N‑(4‑(1H‑pyrazol‑3‑yl)phenyl)‑2‑(ethylthio)benzamide. In contrast, structurally related 2‑(ethylthio)benzamide derivatives recorded in BindingDB show Ki values as low as 4.3–6 nM against various targets (e.g., amyloid‑β peptide binding, NET) [1][2]. This data gap means the compound cannot be prioritized over analogs on the basis of potency or selectivity without bespoke screening.
| Evidence Dimension | Target binding affinity (Ki/IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Related 2-(ethylthio)benzamide derivatives: BDBM50276883 Ki = 4.31 nM (amyloid‑β peptide); BDBM50297078 Ki = 6 nM (NET) [1][2]. |
| Quantified Difference | Not calculable – target compound lacks experimental values. |
| Conditions | Public biochemical databases (BindingDB, ChEMBL) as of 2026‑04‑29. |
Why This Matters
Procurement for screening libraries requires awareness that the compound is a pharmacophore probe without validated on‑target activity, unlike some close analogs that have confirmed nanomolar affinities.
- [1] BindingDB. BDBM50276883 (CHEMBL4175800) – Ki 4.31 nM, inhibition of [125I]‑2‑(3'‑Iodo‑4'‑N‑methylaminophenyl)benzothiazole binding to amyloid beta (1‑40). View Source
- [2] BindingDB. BDBM50297078 (CHEMBL556539) – Ki 6 nM, displacement of [3H]nisoxetine from human NET expressed in HEK293 cells. View Source
